7a-Ethenyloctahydropyrano[2,3-b]pyrrole
Description
7a-Ethenyloctahydropyrano[2,3-b]pyrrole is a bicyclic heterocyclic compound featuring a pyran ring fused to a pyrrole moiety, with an ethenyl substituent at the 7a position. This structure combines the aromaticity of pyrrole with the oxygen-containing pyran ring, conferring unique electronic and steric properties.
Properties
CAS No. |
91443-94-6 |
|---|---|
Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
7a-ethenyl-3,4,4a,5,6,7-hexahydro-2H-pyrano[2,3-b]pyrrole |
InChI |
InChI=1S/C9H15NO/c1-2-9-8(5-6-10-9)4-3-7-11-9/h2,8,10H,1,3-7H2 |
InChI Key |
VXVCIUGXOMUFJI-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12C(CCCO1)CCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole can be achieved through multicomponent reactions (MCRs), which are efficient and straightforward methods for constructing complex molecules. One common approach involves the use of a three-component reaction, where a pyrrole derivative is synthesized using aldehydes, nitroalkenes, and other reagents under catalytic conditions . Another method involves the Paal-Knorr pyrrole condensation, which uses 2,5-dimethoxytetrahydrofuran and various amines in the presence of a catalytic amount of iron (III) chloride in water .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7a-Ethenyloctahydropyrano[2,3-b]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole and pyran rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines
Scientific Research Applications
7a-Ethenyloctahydropyrano[2,3-b]pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 7a-Ethenyloctahydropyrano[2,3-b]pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity . The exact molecular targets and pathways can vary depending on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrrole Derivatives
- Key Features: These compounds, such as 1,6a-dihydropyrrolo[2,3-b]pyrrole derivatives, share a fused bicyclic core but lack the pyrano ring and ethenyl group. Their synthesis often involves cyclization reactions or microwave-assisted methods .
- Synthetic Efficiency : Microwave irradiation (e.g., for diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole derivatives) enhances reaction yields (up to 60–75%) compared to traditional thermal methods .
Pyrrolo[2,3-b]pyridines (7-Azaindoles)
- Key Features : These feature a pyridine ring fused to pyrrole. For example, ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and its chloro-derivative (9b) are synthesized via multi-step routes with moderate yields (60%) .
Furo[2,3-b]pyrroles
- Key Features: These oxygen-containing analogs, synthesized via β-enaminonitrile intermediates, highlight the role of heteroatoms in modulating electronic properties. Their reactivity differs due to the furan ring’s lower aromaticity compared to pyran .
Hypolipidemic Activity
- Pyrrolo[2,3-b]pyrroles : Compounds 5 and 6 (diphenyl-1,6-dihydropyrrolo[2,3-b]pyrroles) reduce total cholesterol (TC) by 38% and triglycerides (TGs) by 42% in hyperlipidemic rats, outperforming standard agents like atorvastatin .
Antimicrobial and Antioxidant Activity
- Pyrrolo[2,3-b]pyrroles: Compound 2 exhibits moderate activity against Pseudomonas aeruginosa (MIC = 50 µg/mL) and Candida albicans (MIC ≈ 25% of clotrimazole). It also shows 59% radical scavenging activity .
- Pyrano-Fused Analogs: The ethenyl group in 7a-Ethenyloctahydropyrano[2,3-b]pyrrole could increase lipophilicity, enhancing membrane penetration and antimicrobial efficacy.
Cytotoxic Activity
- Pyrrolo[2,3-b]pyridines: Derivatives like ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) show anticancer activity via apoptosis induction. Similar mechanisms may apply to pyrano-pyrrole hybrids .
Physicochemical and Stereochemical Properties
Chiral Recognition
- Pyrrolo[2,3-b]pyrrole Dimers: Heterochiral dimers are 4.0 kcal/mol more stable than homochiral counterparts due to hydrogen-bonding interactions. The ethenyl group in this compound may introduce steric hindrance, altering dimerization tendencies .
Solubility and Stability
- Pyrano vs. However, the ethenyl group may reduce crystallinity .
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